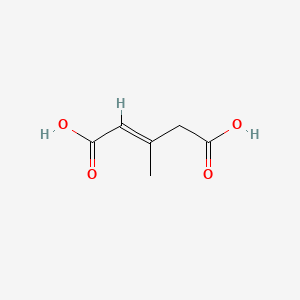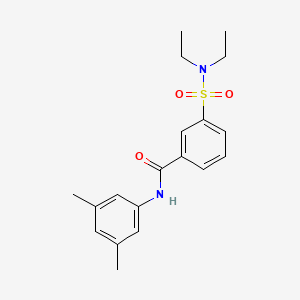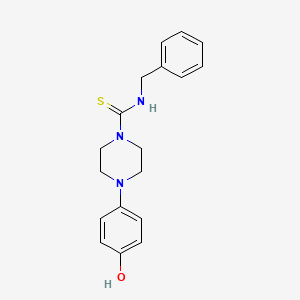![molecular formula C15H14ClN3O2 B1224971 2-Chlor-N-phenyl-N-[(phenylcarbamoyl)amino]acetamid CAS No. 857041-79-3](/img/structure/B1224971.png)
2-Chlor-N-phenyl-N-[(phenylcarbamoyl)amino]acetamid
Übersicht
Beschreibung
2-(Chloroacetyl)-N,2-diphenylhydrazinecarboxamide is a member of ureas. It has a role as an anticoronaviral agent.
Wissenschaftliche Forschungsanwendungen
Organische Bausteine
“2-Chlor-N-phenylacetamid”, auch bekannt als “Chloroacetanilid”, kann durch Reaktion von Anilin mit Chloroacetylchlorid in Eisessig hergestellt werden . Es wird als organischer Baustein bei der Synthese verschiedener organischer Verbindungen verwendet .
Herstellung von Amid-Podanden
Diese Verbindung kann zur Herstellung von N, N ′- (Ethan-1,2-diyl)bis (2- (2-oxo-2- (phenylamino)ethoxy)benzamid), einem Amid-Podanden, verwendet werden . Podanden sind eine Klasse von Verbindungen, die potenzielle Anwendungen in der Host-Gast-Chemie und der molekularen Erkennung haben.
Synthese von Schiff-Base-Liganden
Es kann auch verwendet werden, um Phenylacetamid-basierte Schiff-Base-Liganden durch Reaktion mit entsprechenden Hydrazonen herzustellen . Schiff-Base-Liganden werden häufig in der Koordinationschemie verwendet.
Pharmakologische Aktivitäten
Es wurde eine Reihe von N-Phenylacetamid-Sulfonamiden synthetisiert, und interessanterweise zeigte in dieser Reihe N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamid eine gute analgetische Aktivität, die mit Paracetamol vergleichbar oder sogar überlegen ist .
Anti-Candida-Mittel
Die Verbindung kann zur Synthese von Benzothiazin-3(4H)-on- oder 2H-1,4-Benzoxazin-3(4H)-on-Einheiten verwendet werden, einer neuartigen Klasse von Anti-Candida-Mitteln .
Synthese von funktionalisierten Pyrazolen
2-Cyanoacetylchlorid ist aufgrund seiner hohen Reaktivität ein grundlegendes Zwischenprodukt bei der Synthese einer Vielzahl von heterocyclischen Verbindungen. Diese Verbindungen sind im Bereich der medizinischen Chemie für ihre antiproliferativen Eigenschaften von entscheidender Bedeutung.
Antigenspezifische Zellfärbung
Wir haben zuvor eine Hydrolase-basierte Fluoreszenzverstärkungsmethode für die antigenspezifische Zellmarkierung entwickelt, bei der fluoreszierende Substrate Zellen durch eine nichtkovalente hydrophobe Wechselwirkung färbten . Um die Retention der Substrate in Zellen zu verbessern, untersuchten wir die Auswirkungen einer Modifikation der Substrate mit einer Chloroacetylgruppe .
Agrochemikalien
Chloroacetylchlorid, eine chemische Verbindung, wird in der wissenschaftlichen Forschung häufig verwendet. Dieses vielseitige Material findet Anwendungen in Bereichen wie organischer Synthese, Pharmazeutika und Agrochemikalien.
Wirkmechanismus
- 2-Chloro-N-phenylacetamide - MilliporeSigma
- Benzanilides - DrugBank
- Biological Potential of Indole Derivatives - Future Journal of Pharmaceutical Sciences
- Antiviral Activity of Indole Derivatives - Cihan-Üstündag et al.
- Antitubercular Activity of Chlorine Derivatives - Cihan-Üstündag et al.
: References are numbered according to their order of appearance in the text.
Biochemische Analyse
Biochemical Properties
2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with certain proteins, which can alter their conformation and activity. For example, it may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways by altering the activity of key enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key enzymes, thereby affecting the overall metabolic balance within the cell. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within different cellular compartments can influence its activity, as it may target specific organelles or cellular structures .
Subcellular Localization
The subcellular localization of 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-(N-(2-chloroacetyl)anilino)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-14(20)19(13-9-5-2-6-10-13)18-15(21)17-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYYZKVXOFINJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN(C2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676971 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(phenylmethyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide](/img/structure/B1224888.png)
![2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide](/img/structure/B1224889.png)



![1-(3-Chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea](/img/structure/B1224896.png)
![N-[2-(4-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B1224897.png)

![N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B1224901.png)
![2-[2-[[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]thio]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1224903.png)

![2-[5-(1-pyrrolidinylsulfonyl)-2-thiophenyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1224906.png)
![(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1224908.png)
![N-[4-methyl-5-[2-(3-nitroanilino)-4-thiazolyl]-2-thiazolyl]acetamide](/img/structure/B1224911.png)
